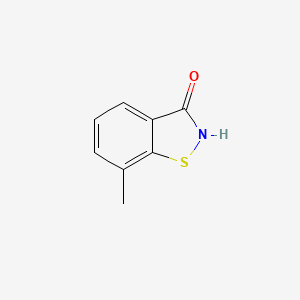
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, a benzoic acid moiety, and a phenylmethyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-hydroxy-2-benzoic acid with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with morpholine and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl ether group can yield benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzoic acid moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine ring and carbonyl group but has a boronic acid moiety instead of the benzoic acid and phenylmethyl ether groups.
Phenylboronic acid derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H19NO5/c21-18(20-8-10-24-11-9-20)15-6-7-17(16(12-15)19(22)23)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
Clé InChI |
GEPOPKKKJQPCCE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
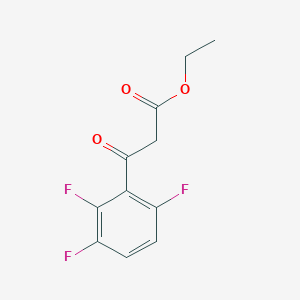
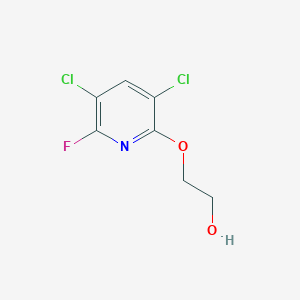
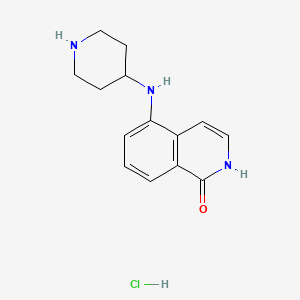

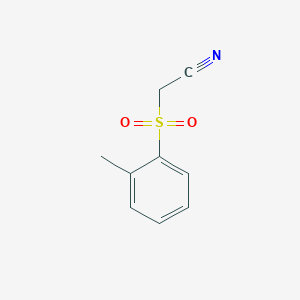
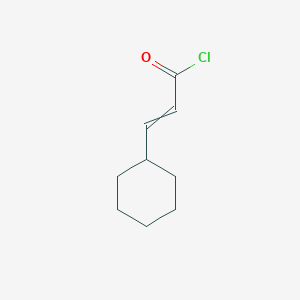

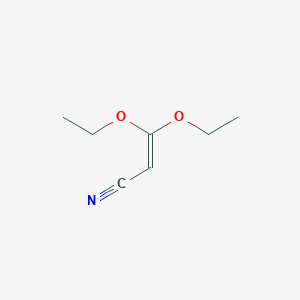

![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)

![7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8611844.png)
